molecular formula C14H12F3NO B074720 N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline CAS No. 1494-26-4

N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline

Cat. No.: B074720
CAS No.: 1494-26-4
M. Wt: 267.25 g/mol
InChI Key: VODIERGLAGAWQU-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline is an organic compound that features both a methoxy group and a trifluoromethyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline typically involves the reaction of 4-methoxyaniline with a trifluoromethylating agent. One common method is the nucleophilic aromatic substitution reaction where 4-methoxyaniline reacts with a trifluoromethyl benzene derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxyphenol derivatives.

    Reduction: Formation of 4-methoxyaniline derivatives.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The methoxy group can also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-4-(trifluoromethyl)aniline
  • N-(4-Methoxyphenyl)-2-(trifluoromethyl)aniline
  • N-(4-Methoxyphenyl)-3-(difluoromethyl)aniline

Uniqueness

N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group at the 3-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The combination of the methoxy and trifluoromethyl groups also imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline (also known as 4-methoxy-3-trifluoromethylaniline) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing on diverse research findings.

Chemical Structure

The chemical structure of this compound features a methoxy group and a trifluoromethyl group attached to an aniline backbone. This configuration is crucial for its pharmacological properties.

Synthesis

The compound can be synthesized through various methods, including traditional organic synthesis techniques. One common approach involves the reaction of 4-methoxyaniline with trifluoroacetic anhydride, followed by purification processes such as recrystallization or chromatography .

Antitumor Activity

Research indicates that this compound exhibits notable cytotoxic effects against several human tumor cell lines. For instance, studies have shown that derivatives of this compound can inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation. The most active compounds in these studies demonstrated GI50 values ranging from 0.19 to 0.41 μM against A549 and DU145 cell lines, indicating strong antiproliferative activity .

Table 1: Cytotoxic Activity Against Tumor Cell Lines

CompoundCell LineGI50 (µM)
1aA5492.40
1bDU1451.18
6aKB0.19
7gKB VIN0.41

These findings suggest that modifications to the aniline structure can significantly enhance cytotoxicity, with specific attention to the influence of substituents on the phenyl ring.

Antiviral Activity

In addition to its antitumor properties, this compound has been evaluated for antiviral activity, particularly against hepatitis C virus (HCV). Some derivatives have shown promising results in inhibiting HCV replication in vitro, with effective concentrations comparable to established antiviral agents . The structure-activity relationship studies revealed that specific substitutions on the aromatic rings could enhance antiviral efficacy.

Table 2: Antiviral Activity Against HCV

CompoundEC50 (µM)
Compound A0.015
Compound B0.083

The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in critical pathways such as tubulin polymerization and viral replication mechanisms. The trifluoromethyl group is believed to enhance lipophilicity and improve binding affinity to target proteins, thereby increasing biological potency .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Study on Antitumor Efficacy : A study conducted on various human tumor cell lines demonstrated that compounds derived from this compound significantly inhibited cell growth and induced apoptosis through tubulin disruption mechanisms.
  • Antiviral Research : Another investigation focused on HCV showed that certain derivatives effectively reduced viral load in infected cells, suggesting potential for therapeutic application in viral infections.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-19-13-7-5-11(6-8-13)18-12-4-2-3-10(9-12)14(15,16)17/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODIERGLAGAWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347310
Record name N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1494-26-4
Record name N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Trifluoromethyl-4'-methoxydiphenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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